REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10]CC)=O)=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH:15]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:15]1([NH:20][C:2]2[C:7]([CH:8]=[O:10])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=2)[CH2:19][CH2:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C(=O)OCC)SC
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC1=NC(=NC=C1C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |